1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene
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Overview
Description
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct fluorination of chloromethylbenzene using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution at the desired positions .
Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, often utilizing advanced techniques such as gas-phase reactions and continuous flow reactors .
Chemical Reactions Analysis
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding benzoic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, including solvents, intermediates, and reagents for various industrial processes
Mechanism of Action
The mechanism by which 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The presence of electronegative fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-fluorobenzene: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.
1,2-Difluoro-4-chlorobenzene: Another closely related compound with different substitution patterns, affecting its chemical behavior and uses.
1-Chloro-2,4-difluorobenzene: Similar but with different positions of the fluorine atoms, leading to variations in its chemical properties.
Properties
Molecular Formula |
C7H4ClF3 |
---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
1-chloro-2,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 |
InChI Key |
ZUEKZAXGZLUFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CF)F)F)Cl |
Origin of Product |
United States |
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